molecular formula C24H21ClN4O3 B2600894 (E)-2-(2-chlorostyryl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 941008-43-1

(E)-2-(2-chlorostyryl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No.: B2600894
CAS No.: 941008-43-1
M. Wt: 448.91
InChI Key: HHIUPBSZVXXACX-ZHACJKMWSA-N
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Description

(E)-2-(2-chlorostyryl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H21ClN4O3 and its molecular weight is 448.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

The research on compounds structurally similar to (E)-2-(2-chlorostyryl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile often focuses on the synthesis of novel derivatives and their biological activities, particularly antimicrobial properties. For instance, Bektaş et al. (2007) synthesized a series of 1,2,4-triazole derivatives, showcasing a methodological approach that could be pertinent to the synthesis of this compound, considering the structural similarities and chemical functionalities involved. These compounds were screened for antimicrobial activities, revealing that some possess good or moderate activities against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Biological Activity and Molecular Interaction Studies

Further investigations into compounds with structural similarities to this compound also extend to the study of their biological activity beyond antimicrobial effects. Patel, Agravat, & Shaikh (2011) synthesized new pyridine derivatives, demonstrating a comprehensive approach to understanding the molecular interactions and biological efficacy of such compounds. This research provides insights into how substituting different groups in the molecule's structure can affect its biological activity, potentially guiding future studies on this compound derivatives (Patel, Agravat, & Shaikh, 2011).

Advanced Imaging and Radioligand Applications

The development and application of radioligands for imaging purposes is another critical area of research relevant to compounds like this compound. Gao, Wang, & Zheng (2012) reported the facile synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives, showcasing potential applications in positron emission tomography (PET) imaging for neurological and psychiatric disorders. This research demonstrates the versatility of this compound-like compounds in developing new diagnostic tools and therapeutic agents (Gao, Wang, & Zheng, 2012).

Properties

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O3/c1-31-21-9-5-3-7-18(21)23(30)28-12-14-29(15-13-28)24-20(16-26)27-22(32-24)11-10-17-6-2-4-8-19(17)25/h2-11H,12-15H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIUPBSZVXXACX-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.